molecular formula C13H14O5 B163298 Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate CAS No. 28578-16-7

Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate

Cat. No.: B163298
CAS No.: 28578-16-7
M. Wt: 250.25 g/mol
InChI Key: BRILFEZHPXQINW-UHFFFAOYSA-N
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Description

PMK ethyl glycidate, also known as ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate, is an organic compound that serves as a critical chemical precursor in various industrial applications. It is commonly presented as a honey-like light yellow wax with a characteristic odor similar to aromatic esters. This compound is particularly notable for its role in the synthesis of pharmaceuticals, perfumes, and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMK ethyl glycidate typically involves a multi-step process. One common method starts with the reaction of piperonal with (carbethoxyethylidene)triphenylphosphorane in dichloromethane, which is stirred for 24 hours at room temperature. The resulting mixture is then concentrated under reduced pressure and purified by flash column chromatography to yield an olefin intermediate. This intermediate is further reacted with m-chloroperbenzoic acid in dichloromethane under reflux conditions for 24 hours to produce PMK ethyl glycidate .

Industrial Production Methods: Industrial production of PMK ethyl glycidate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent purity, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired quality of PMK ethyl glycidate .

Chemical Reactions Analysis

Types of Reactions: PMK ethyl glycidate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its unique structural arrangement, which includes an oxirane ring and a benzodioxole moiety.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PMK ethyl glycidate can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens, into the molecule .

Scientific Research Applications

PMK ethyl glycidate is widely used in scientific research due to its versatility as a chemical intermediate. Its applications span multiple fields, including:

Mechanism of Action

The mechanism of action of PMK ethyl glycidate involves its ability to undergo various chemical transformations, making it a valuable intermediate in synthetic chemistry. Its molecular targets and pathways are primarily related to its role as a precursor in the synthesis of methylenedioxy phenethylamines and amphetamines, including 3,4-methylenedioxy-N-methylamphetamine (MDMA). These pathways involve complex enzymatic reactions that convert PMK ethyl glycidate into the desired end products .

Comparison with Similar Compounds

Uniqueness: PMK ethyl glycidate is unique due to its specific structural features, such as the oxirane ring and the benzodioxole moiety, which confer distinct reactivity and stability. These properties make it a valuable intermediate in various synthetic pathways, particularly in the pharmaceutical industry .

Properties

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-15-12(14)13(2)11(18-13)8-4-5-9-10(6-8)17-7-16-9/h4-6,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRILFEZHPXQINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(O1)C2=CC3=C(C=C2)OCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307820
Record name Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28578-16-7
Record name NSC195099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate
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Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate
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Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate
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